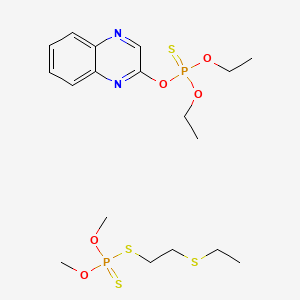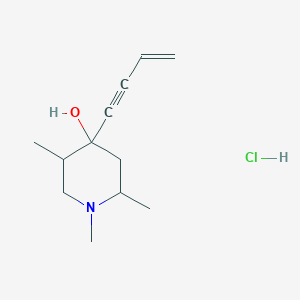
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reaction of appropriate amines with aldehydes or ketones.
Introduction of the But-3-en-1-ynyl Group: The but-3-en-1-ynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: A related compound with similar structural features but lacking the but-3-en-1-ynyl group.
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-one: A ketone derivative with similar biological activity.
Uniqueness
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is unique due to the presence of the but-3-en-1-ynyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
74341-98-3 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-5-6-7-12(14)8-11(3)13(4)9-10(12)2;/h5,10-11,14H,1,8-9H2,2-4H3;1H |
InChI Key |
GINXLKGFVISIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#CC=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


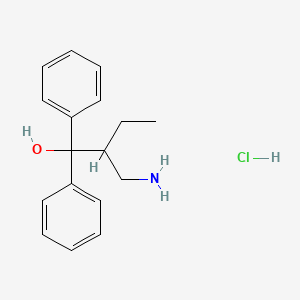
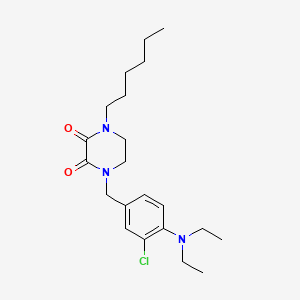
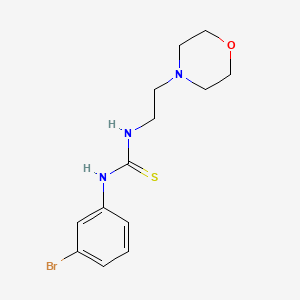

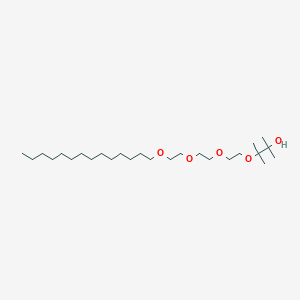

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
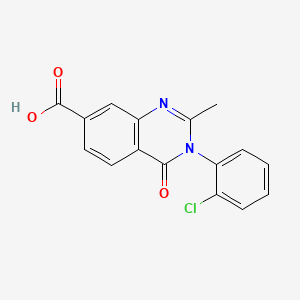
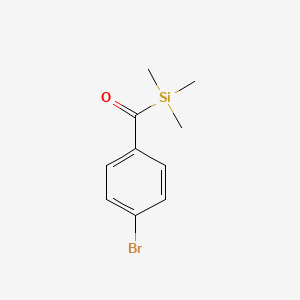
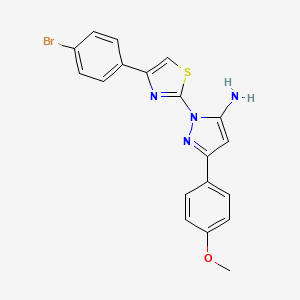
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)

